N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
描述
N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a promising therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
ACY-1215 selectively inhibits N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide, a member of the histone deacetylase family that regulates the acetylation of non-histone proteins. This compound plays a crucial role in the regulation of protein degradation, cell motility, and immune response. By inhibiting this compound, ACY-1215 increases the acetylation of non-histone proteins, leading to the activation of various cellular pathways that promote cell death, cell cycle arrest, and immune response.
Biochemical and Physiological Effects:
ACY-1215 has been shown to induce apoptosis and cell cycle arrest in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. It also inhibits the proliferation and migration of cancer cells by regulating the expression of various genes involved in cell motility and angiogenesis. In neurodegenerative diseases, ACY-1215 has been shown to protect neurons from oxidative stress and promote neurite outgrowth by activating the Akt/mTOR pathway. In autoimmune diseases, it has been shown to suppress the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells.
实验室实验的优点和局限性
One of the major advantages of ACY-1215 is its selectivity for N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, ACY-1215 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to formulate for in vivo studies. It also has poor stability in plasma, which limits its half-life and efficacy in vivo.
未来方向
There are several future directions for the research on ACY-1215. One of the major areas of interest is the development of novel formulations that improve its solubility and stability in vivo. Another area of interest is the investigation of its potential in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
科学研究应用
ACY-1215 has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in preclinical studies for the treatment of multiple myeloma, lymphoma, leukemia, and solid tumors. ACY-1215 has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Huntington's disease, Parkinson's disease, and Alzheimer's disease. Additionally, it has been shown to have immunomodulatory effects in autoimmune diseases such as lupus and rheumatoid arthritis.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chloro-N-methylsulfonylanilino)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-12(18(23)20-16-6-4-5-14(11-16)13(2)22)21(26(3,24)25)17-9-7-15(19)8-10-17/h4-12H,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBYSPWYONKHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。